molecular formula C41H62N7O17P3S-4 B1265322 arachidonoyl-CoA(4-)

arachidonoyl-CoA(4-)

Cat. No. B1265322
M. Wt: 1050 g/mol
InChI Key: JDEPVTUUCBFJIW-YQVDHACTSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of arachidonoyl-CoA. It has a role as a human metabolite. It is a polyunsaturated fatty acyl-CoA(4-) and an (11Z)-Delta(11)-fatty acyl-CoA(4-). It is a conjugate base of an arachidonoyl-CoA.

Scientific Research Applications

Coenzyme A-mediated Transacylation in Platelets

Arachidonoyl-CoA is involved in the synthesis of arachidonoyl phosphatides in human platelets. This process is crucial for the remodeling of phospholipids, representing a mechanism for enriching phospholipids with arachidonic acid (Kramer, Pritzker, & Deykin, 1984).

Role in Apoptosis

A study suggests that inhibitors of CoA-independent transacylase, which regulates arachidonate-phospholipid remodeling, induce apoptosis in cells. This remodeling is significant for the distribution of arachidonate in membrane phospholipids, indicating its role in cell proliferation and programmed cell death (Surette, Winkler, Fonteh, & Chilton, 1996).

Arachidonoyl-CoA Synthetase Distribution

Arachidonoyl-CoA synthetase, which is distinct from nonspecific acyl-CoA synthetase, is widely distributed in various human cells and tissues. It plays a key role in incorporating arachidonic acid into cellular lipids (Laposata, Reich, & Majerus, 1985).

Inhibition Studies in Neutrophils

In human neutrophils, inhibitors of CoA-independent transacylase impede the movement of arachidonate into ether-linked phospholipids. This study highlights the enzyme's role in arachidonic acid metabolism and the formation of platelet-activating factor (Chilton, Fonteh, Sung, Hickey, Torphy, Mayer, Marshall, Heravi, & Winkler, 1995).

Synthesis in the Retina

The synthesis of arachidonoyl CoA in the human, bovine, rat, and frog retina is essential for the formation of specific polyenoyl CoAs. This activity is most active in microsomal membranes, indicating its importance in the retina's biochemistry (Reddy & Bazan, 1984).

Novel ATP- and CoA-independent Synthesis Pathway

The synthesis of arachidonoylethanolamide, a cannabinoid receptor ligand, happens through an ATP- and CoA-independent pathway, suggesting a unique chemical paradigm in the conjugation of arachidonic acid (Kruszka & Gross, 1994).

Control of Free Arachidonic Acid Levels

Phospholipases A2 and lysophospholipid acyltransferases play a key role in controlling cellular levels of free arachidonic acid, influencing the production of eicosanoids. This regulation is crucial for various physiological and pathophysiological states (Perez-Chacon, Astudillo, Balgoma, Balboa, & Balsinde, 2009).

properties

Product Name

arachidonoyl-CoA(4-)

Molecular Formula

C41H62N7O17P3S-4

Molecular Weight

1050 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

JDEPVTUUCBFJIW-YQVDHACTSA-J

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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arachidonoyl-CoA(4-)
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
arachidonoyl-CoA(4-)

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